molecular formula C8H15N3O4 B2950406 Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate CAS No. 1572-20-9

Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate

Cat. No.: B2950406
CAS No.: 1572-20-9
M. Wt: 217.225
InChI Key: ILXCRHUJQSAVFP-UHFFFAOYSA-N
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Description

Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is an organic compound with the molecular formula C8H15N3O4 and a molecular weight of 217.225 This compound is known for its unique structure, which includes an aminohydrazinomethylene group attached to a propane-1,3-dioate backbone

Preparation Methods

The synthesis of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate involves several steps. One common method includes the reaction of diethyl malonate with hydrazine hydrate to form diethyl hydrazinomethylene malonate. This intermediate is then reacted with an appropriate aldehyde or ketone to yield the desired compound . The reaction conditions typically involve the use of anhydrous solvents such as acetonitrile and catalysts like potassium carbonate at room temperature .

Chemical Reactions Analysis

Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate exerts its effects involves its interaction with specific molecular targets and pathways. The aminohydrazinomethylene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be compared with similar compounds such as:

    Diethyl 2-(2-methylbenzoylamino)propane-1,3-dioate: This compound has a similar backbone but differs in the substituent groups, leading to different chemical and biological properties.

    Dimethyl 1,3-propanedioate: Although structurally related, this compound lacks the aminohydrazinomethylene group, resulting in distinct reactivity and applications.

Properties

IUPAC Name

ethyl (E)-2-[(E)-C-aminocarbonohydrazonoyl]-3-ethoxy-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-3-14-7(12)5(6(9)11-10)8(13)15-4-2/h12H,3-4,10H2,1-2H3,(H2,9,11)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAMUSHFFXXBMV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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